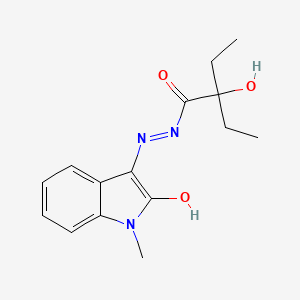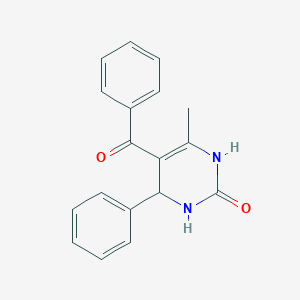
Propan-1-one, 2-ethyl-2-hydroxy-1-(2-hydroxy-1-methyl-3-indolylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-2-hydroxy-1-[(E)-2-(2-hydroxy-1-methyl-1H-indol-3-yl)-1-diazenyl]-1-butanone is a complex organic compound with a unique structure that includes both indole and diazenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-hydroxy-1-[(E)-2-(2-hydroxy-1-methyl-1H-indol-3-yl)-1-diazenyl]-1-butanone typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the diazenyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of catalysts and high-throughput screening methods can also play a role in optimizing the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2-hydroxy-1-[(E)-2-(2-hydroxy-1-methyl-1H-indol-3-yl)-1-diazenyl]-1-butanone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: This can result in the cleavage of the diazenyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce simpler indole derivatives.
Scientific Research Applications
2-ethyl-2-hydroxy-1-[(E)-2-(2-hydroxy-1-methyl-1H-indol-3-yl)-1-diazenyl]-1-butanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-ethyl-2-hydroxy-1-[(E)-2-(2-hydroxy-1-methyl-1H-indol-3-yl)-1-diazenyl]-1-butanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the diazenyl group can participate in redox reactions. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: Shares the hydroxyl and indole-like structure but lacks the diazenyl group.
4-hydroxyquinoline: Similar in structure but with different functional groups.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains an indole moiety but differs in other structural aspects.
Uniqueness
2-ethyl-2-hydroxy-1-[(E)-2-(2-hydroxy-1-methyl-1H-indol-3-yl)-1-diazenyl]-1-butanone is unique due to the presence of both the indole and diazenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N3O3 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-ethyl-2-hydroxy-N-(2-hydroxy-1-methylindol-3-yl)iminobutanamide |
InChI |
InChI=1S/C15H19N3O3/c1-4-15(21,5-2)14(20)17-16-12-10-8-6-7-9-11(10)18(3)13(12)19/h6-9,19,21H,4-5H2,1-3H3 |
InChI Key |
OUUKJLIYXOSGGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)N=NC1=C(N(C2=CC=CC=C21)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(4-fluorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-3-(2-phenylethyl)-1,3-thiazinan-4-one](/img/structure/B11520759.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11520763.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B11520769.png)
![1-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B11520776.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-iodobenzamide](/img/structure/B11520777.png)
![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide](/img/structure/B11520778.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11520793.png)
![dimethyl 2-(3-bromo-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)malonate](/img/structure/B11520795.png)

![N,N'-[(2-butoxyphenyl)methanediyl]bis(2-phenylacetamide)](/img/structure/B11520808.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11520814.png)
![(2E)-6-acetyl-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11520819.png)

![N-(quinolin-3-yl)-4-[(2,4,6-trimethylphenyl)carbonyl]benzamide](/img/structure/B11520829.png)
